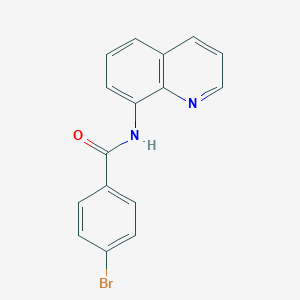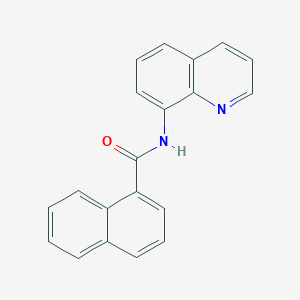
4-bromo-N-(8-quinolinyl)benzamide
Descripción general
Descripción
4-bromo-N-(8-quinolinyl)benzamide, also known as 4-Br-QN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of quinoline derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(8-quinolinyl)benzamide is not fully understood, but studies have suggested that it acts by inhibiting specific signaling pathways in cells. One of the pathways that 4-bromo-N-(8-quinolinyl)benzamide targets is the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. By inhibiting this pathway, 4-bromo-N-(8-quinolinyl)benzamide can induce apoptosis in cancer cells and prevent the growth of tumors. Additionally, 4-bromo-N-(8-quinolinyl)benzamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(8-quinolinyl)benzamide can have various biochemical and physiological effects depending on the dosage and duration of exposure. In cancer cells, 4-bromo-N-(8-quinolinyl)benzamide has been shown to induce apoptosis, inhibit cell growth, and reduce the expression of specific proteins that are involved in tumor growth. In neuronal cells, 4-bromo-N-(8-quinolinyl)benzamide has been shown to have neuroprotective effects by preventing the formation of beta-amyloid plaques and reducing oxidative stress. However, further studies are needed to determine the optimal dosage and duration of exposure for these effects to occur.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-N-(8-quinolinyl)benzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one of the limitations of using 4-bromo-N-(8-quinolinyl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and duration of exposure for specific applications.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-(8-quinolinyl)benzamide. One direction is to further explore its potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and duration of exposure for these applications. Another direction is to investigate the mechanism of action of 4-bromo-N-(8-quinolinyl)benzamide in greater detail, which could lead to the development of more effective therapies. Finally, studies are needed to investigate the potential side effects of 4-bromo-N-(8-quinolinyl)benzamide and to determine its safety profile in humans.
Aplicaciones Científicas De Investigación
4-bromo-N-(8-quinolinyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications is in the treatment of cancer. Studies have shown that 4-bromo-N-(8-quinolinyl)benzamide has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Additionally, 4-bromo-N-(8-quinolinyl)benzamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Propiedades
Nombre del producto |
4-bromo-N-(8-quinolinyl)benzamide |
|---|---|
Fórmula molecular |
C16H11BrN2O |
Peso molecular |
327.17 g/mol |
Nombre IUPAC |
4-bromo-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H11BrN2O/c17-13-8-6-12(7-9-13)16(20)19-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,19,20) |
Clave InChI |
LKDOLFCMFMGHKE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
SMILES canónico |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)


![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)


![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)





